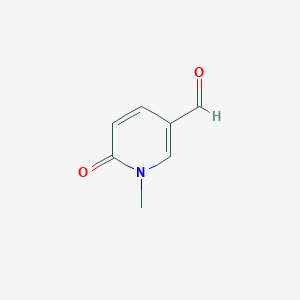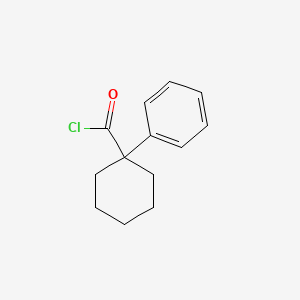![molecular formula C9H18N2O2 B1354531 N-[3-(methylamino)propyl]oxolane-2-carboxamide CAS No. 81403-67-0](/img/structure/B1354531.png)
N-[3-(methylamino)propyl]oxolane-2-carboxamide
Übersicht
Beschreibung
“N-[3-(methylamino)propyl]oxolane-2-carboxamide” is an organic compound with the molecular formula C9H18N2O2 . It is a mono-constituent substance .
Molecular Structure Analysis
The molecular structure of “this compound” is represented by the formula C9H18N2O2 . This indicates that it contains 9 carbon atoms, 18 hydrogen atoms, 2 nitrogen atoms, and 2 oxygen atoms .Wissenschaftliche Forschungsanwendungen
Synthetic Chemistry
- N-[3-(methylamino)propyl]oxolane-2-carboxamide is used in the efficient synthesis of secondary carboxamides. This synthesis involves nucleophilic ring opening of cyclic imidates like 2-methyl-2-oxazoline and its derivatives (Saitô et al., 1984).
Catalysis and Pharmaceutical Synthesis
- The compound finds application in homogeneous catalytic aminocarbonylation of nitrogen-containing iodo-heteroaromatics. This method synthesizes N-substituted nicotinamides and pyridyl-glyoxylamides, which are of potential biological importance (Takács et al., 2007).
Agricultural Chemistry
- In the realm of agricultural chemistry, this compound derivatives are explored for their fungicidal activities. The compound plays a role in the development of carboxin-related carboxamides, which are effective against a range of plant diseases (Yoshikawa et al., 2011).
Coordination Chemistry
- This chemical is involved in the formation of oxamidato complexes. The study focuses on the complex formation between copper(II) and N,N'-(alkyl-substituted)oxamides (Lloret et al., 1992).
Pharmaceutical Analysis
- It's also used in developing analytical methods for high-performance liquid chromatographic determination of related compounds in human plasma, particularly for drugs being studied in clinical trials (Carlin et al., 1988).
Polymer Science
- The compound plays a role in the study of poly(amido-amine)s in polymer science, especially in understanding their physicochemical and biological properties (Ferruti et al., 2000).
Medicinal Chemistry
- In medicinal chemistry, this compound derivatives are synthesized and evaluated for various biological activities, such as in the study of 4-thiazolidinone derivatives of phenothiazine for antimicrobial activity (Sharma et al., 2012).
Wirkmechanismus
Target of Action
N-[3-(methylamino)propyl]oxolane-2-carboxamide, also known as N-(3-(Methylamino)propyl)tetrahydrofuran-2-carboxamide, primarily targets the alpha-1 adrenergic receptors . These receptors play a crucial role in the regulation of smooth muscle tone in the lower urinary tract .
Mode of Action
N-(3-(Methylamino)propyl)tetrahydrofuran-2-carboxamide acts as an antagonist of the alpha-1 adrenergic receptors . By selectively inhibiting these receptors, it causes smooth muscle relaxation in the prostate and bladder neck . This action improves urine flow and reduces symptoms of benign prostatic hyperplasia (BPH) .
Biochemical Pathways
The action of this compound on alpha-1 adrenergic receptors affects the biochemical pathway of catecholamines, specifically epinephrine and norepinephrine . By reducing the vasoconstrictor effect of these catecholamines, N-(3-(Methylamino)propyl)tetrahydrofuran-2-carboxamide leads to peripheral vasodilation .
Pharmacokinetics
The pharmacokinetic properties of this compound include a bioavailability of 49% . It is metabolized in the liver, primarily through CYP3A4-mediated processes . The elimination half-life of N-(3-(Methylamino)propyl)tetrahydrofuran-2-carboxamide is approximately 10 hours . It is excreted in the feces (69%) and urine (24%) .
Result of Action
The molecular and cellular effects of this compound’s action include the relaxation of smooth muscles in the prostate and bladder neck . This results in improved urine flow and reduced symptoms of BPH .
Action Environment
Environmental factors can influence the action, efficacy, and stability of N-(3-(Methylamino)propyl)tetrahydrofuran-2-carboxamide. For instance, the presence of other medications can affect its action. Patients who take nitrates, antihypertensives, or have experienced decreased blood pressure after using other medications should exercise caution . Additionally, the compound’s action can be influenced by the patient’s liver function, as it is metabolized in the liver .
Eigenschaften
IUPAC Name |
N-[3-(methylamino)propyl]oxolane-2-carboxamide | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H18N2O2/c1-10-5-3-6-11-9(12)8-4-2-7-13-8/h8,10H,2-7H2,1H3,(H,11,12) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUXJTEANWWFSRR-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNCCCNC(=O)C1CCCO1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H18N2O2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90441367 | |
| Record name | N-[3-(Methylamino)propyl]oxolane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
186.25 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
81403-67-0 | |
| Record name | Tetrahydro-N-[3-(methylamino)propyl]-2-furancarboxamide | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=81403-67-0 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | N-[3-(Methylamino)propyl]oxolane-2-carboxamide | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90441367 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | N-[3-(methylamino)propyl]oxolane-2-carboxamide | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.133.629 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


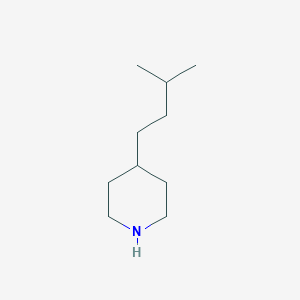
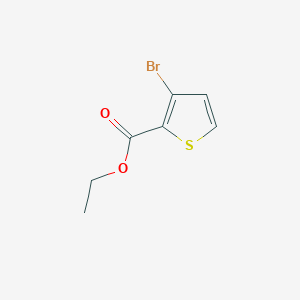
![6-Chloro-3H-imidazo[4,5-c]pyridin-4-amine](/img/structure/B1354453.png)
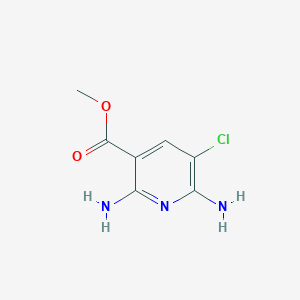
![1H-Pyrrolo[2,3-B]pyridine-3-carbonitrile](/img/structure/B1354457.png)


![Bicyclo[1.1.1]pentan-2-amine](/img/structure/B1354465.png)

